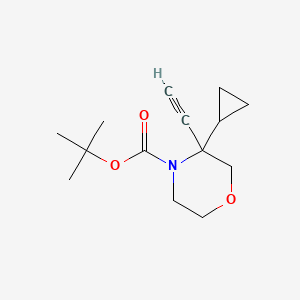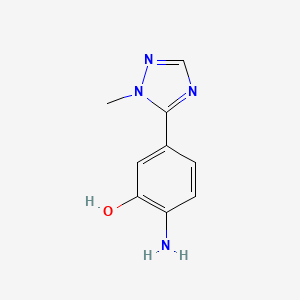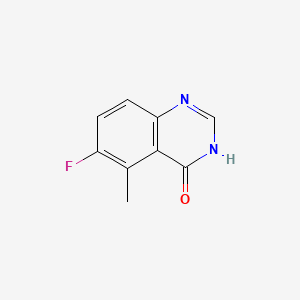![molecular formula C8H13ClN2 B13492250 4-azabicyclo[5.1.0]octane-8-carbonitrile hydrochloride, Mixture of diastereomers](/img/structure/B13492250.png)
4-azabicyclo[5.1.0]octane-8-carbonitrile hydrochloride, Mixture of diastereomers
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-azabicyclo[5.1.0]octane-8-carbonitrile hydrochloride, Mixture of diastereomers: is a chemical compound with the molecular formula C8H12N2·HCl. This compound is characterized by its bicyclic structure, which includes a nitrogen atom and a nitrile group. The presence of diastereomers indicates that the compound exists in multiple stereoisomeric forms, which can have different physical and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-azabicyclo[5.1.0]octane-8-carbonitrile hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the formation of the desired bicyclic structure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and purity. The use of advanced purification techniques, such as crystallization and chromatography, is common to separate the diastereomers and obtain the hydrochloride salt.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the nitrile group may be converted to other functional groups such as carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The nitrogen atom in the bicyclic structure can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids and their derivatives.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic structures.
Biology: In biological research, it can be used as a ligand in the study of receptor-ligand interactions due to its unique bicyclic structure.
Industry: In the chemical industry, it can be used as an intermediate in the synthesis of agrochemicals and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-azabicyclo[5.1.0]octane-8-carbonitrile hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The bicyclic structure allows it to fit into specific binding sites, modulating the activity of the target. The nitrile group can participate in hydrogen bonding and other interactions, enhancing its binding affinity.
Comparación Con Compuestos Similares
4-azabicyclo[5.1.0]octane: A similar compound without the nitrile group.
8-azabicyclo[3.2.1]octane: Another bicyclic compound with a different ring structure.
Quinuclidine: A bicyclic amine with a similar nitrogen-containing structure.
Uniqueness: The presence of the nitrile group in 4-azabicyclo[510]octane-8-carbonitrile hydrochloride distinguishes it from other similar compounds, providing unique reactivity and binding properties
Propiedades
Fórmula molecular |
C8H13ClN2 |
|---|---|
Peso molecular |
172.65 g/mol |
Nombre IUPAC |
4-azabicyclo[5.1.0]octane-8-carbonitrile;hydrochloride |
InChI |
InChI=1S/C8H12N2.ClH/c9-5-8-6-1-3-10-4-2-7(6)8;/h6-8,10H,1-4H2;1H |
Clave InChI |
XNFGBJBKTYKMDD-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC2C1C2C#N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-(Difluoromethyl)-3-fluorophenyl]methanamine hydrochloride](/img/structure/B13492179.png)
![Methyl[(2,4,5-trimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B13492180.png)

![2-(2,6-Dioxo-3-piperidyl)-5-[2-(methylamino)ethylamino]isoindoline-1,3-dione](/img/structure/B13492187.png)
![Ethyl 1-(iodomethyl)-3-propyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13492195.png)
![4-amino-N-methylbicyclo[2.2.1]heptane-1-carboxamide hydrochloride](/img/structure/B13492211.png)

![Tert-butyl 5-oxo-1,6-diazaspiro[3.5]nonane-1-carboxylate](/img/structure/B13492214.png)
![(2S)-3-(cyclopentyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13492218.png)



![3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyridine](/img/structure/B13492270.png)
